PF-05175157

Catalog No.
S539145
CAS No.
1301214-47-0
M.F
C23H27N5O2
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05175157

CAS Number

1301214-47-0

Product Name

PF-05175157

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-05175157; PF05175157; PF 05175157.

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C

The exact mass of the compound PF-05175157 is 405.21648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-05175157 is a potent, orally bioavailable, and non-tissue-restricted dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2). By blocking the conversion of acetyl-CoA to malonyl-CoA, it effectively suppresses de novo lipogenesis and upregulates fatty acid oxidation. Originally developed to treat metabolic disorders, its broad systemic distribution—achieving 40–54% oral bioavailability in preclinical models without active restriction to the liver—makes it a critical pharmacological tool. It is widely procured by researchers requiring systemic ACC blockade to study peripheral lipid metabolism, bone marrow fatty acid synthesis, and host-dependent viral replication in extrahepatic tissues [1].

Substituting PF-05175157 with newer-generation ACC inhibitors, such as PF-05221304, fundamentally alters the experimental outcome due to engineered differences in tissue distribution. Later clinical candidates were specifically designed as organic anion transporting polypeptide (OATP) substrates to restrict drug exposure to hepatocytes, deliberately avoiding peripheral tissues to prevent bone marrow-related thrombocytopenia. If a researcher substitutes PF-05175157 with a liver-targeted analog, they will fail to achieve ACC inhibition in the kidneys, skeletal muscle, or bone marrow. For studies evaluating systemic metabolic responses or extrahepatic viral infections, procurement of the non-restricted PF-05175157 is strictly required [1].

Unrestricted Systemic Tissue Distribution vs. Liver-Targeted Analogs

PF-05175157 demonstrates high systemic exposure and freely penetrates extrahepatic tissues, causing observable ACC inhibition in the bone marrow and skeletal muscle. In contrast, liver-targeted analogs like PF-05221304 are OATP substrates engineered for pronounced asymmetrical tissue distribution, restricting their activity almost entirely to the liver. This systemic penetration is what caused dose-dependent platelet reductions in early trials for PF-05175157, confirming its potent extrahepatic target engagement [1].

Evidence DimensionExtrahepatic Target Engagement (Bone Marrow)
Target Compound DataPF-05175157 (Systemic ACC inhibition, robust extrahepatic penetration)
Comparator Or BaselinePF-05221304 (Liver-restricted, avoids bone marrow ACC inhibition)
Quantified DifferencePF-05175157 provides unrestricted systemic exposure, whereas PF-05221304 is actively localized to hepatocytes via OATP transport.
ConditionsIn vivo pharmacokinetic and pharmacodynamic profiling in preclinical models

Buyers studying peripheral lipid metabolism or drug-induced thrombocytopenia must select PF-05175157 to ensure adequate drug exposure outside the liver.

Balanced Dual Isoform Potency vs. ACC2-Selective Inhibitors

PF-05175157 is a potent dual inhibitor of both human ACC1 (IC50 = 27 nM) and ACC2 (IC50 = 33 nM), ensuring simultaneous blockade of de novo lipogenesis and disinhibition of fatty acid oxidation. In contrast, ACC2-selective inhibitors (such as A-908292) exhibit >1000-fold selectivity for ACC2 over ACC1, which successfully reduces malonyl-CoA in skeletal muscle but fails to suppress ACC1-driven hepatic lipogenesis [1].

Evidence DimensionEnzymatic IC50 (hACC1 vs hACC2)
Target Compound DataPF-05175157 (hACC1: 27 nM, hACC2: 33 nM)
Comparator Or BaselineACC2-selective inhibitors (e.g., A-908292, >1000-fold ACC2 selectivity)
Quantified DifferencePF-05175157 provides near-equipotent dual inhibition, whereas ACC2-selective compounds leave ACC1 activity intact.
ConditionsCell-free enzymatic assays for human ACC1 and ACC2

Procurement of a dual inhibitor is essential for assays requiring the complete shutdown of both lipogenic (ACC1) and oxidative-regulatory (ACC2) malonyl-CoA pools.

Structural Attenuation of Metabolic Ketone Reduction

Earlier spirocyclic ketone-containing ACC inhibitors were rapidly metabolized in vivo via ketone reduction, complicating pharmacokinetic projections. PF-05175157 was specifically engineered with steric hindrance adjacent to the ketone carbonyl, which greatly attenuated this metabolic degradation. Furthermore, the incorporation of a weakly basic functionality significantly improved its aqueous solubility compared to earlier analogs, ensuring predictable dose-proportional exposure and making it suitable for standard in vivo formulation protocols [1].

Evidence DimensionMetabolic stability and in vivo exposure
Target Compound DataPF-05175157 (Sterically hindered ketone, stable against rapid reduction)
Comparator Or BaselineFirst-generation spirocyclic ACC inhibitors (Rapidly metabolized via ketone reduction)
Quantified DifferencePF-05175157 prevents rapid ketone reduction, yielding a predictable pharmacokinetic profile and improved formulation solubility over unhindered baseline compounds.
ConditionsIn vivo pharmacokinetic profiling during lead optimization

For in vivo procurement, selecting a sterically stabilized inhibitor prevents rapid metabolic degradation, ensuring reliable target engagement and reproducible dosing.

Extrahepatic Antiviral Efficacy via Host Metabolism Modulation

Because PF-05175157 distributes systemically, it can be used to study host-dependent viral replication in non-hepatic tissues. In murine models of West Nile Virus (WNV) infection, oral administration of PF-05175157 (20 mg/kg twice daily) significantly reduced the viral RNA load in the kidney at 7 days post-infection compared to vehicle-treated controls. This broad-spectrum antiviral effect against flaviviruses yielded a selectivity index (SI) > 100, demonstrating high efficacy without host cell cytotoxicity [1].

Evidence DimensionViral RNA load in renal tissue
Target Compound DataPF-05175157 (Significant reduction in kidney viral load at 20 mg/kg)
Comparator Or BaselineVehicle-treated control
Quantified DifferencePF-05175157 effectively penetrates renal tissue to suppress host ACC, significantly lowering viral replication with an SI > 100.
ConditionsIn vivo murine model of WNV infection, 7 days post-infection

Validates the compound's utility as a systemic metabolic inhibitor for host-directed antiviral research, particularly in renal models where liver-targeted analogs would fail.

Systemic Lipid Metabolism Profiling

Because it lacks OATP-mediated liver restriction, PF-05175157 is the correct choice for mapping the combined effects of ACC1 and ACC2 inhibition across all peripheral tissues, including skeletal muscle, adipose tissue, and bone marrow [1].

Host-Directed Antiviral Assays in Extrahepatic Tissues

Ideal for evaluating the dependence of flaviviruses (such as WNV, ZIKV, and DENV) on host de novo lipogenesis, particularly in renal models where systemic drug exposure is mandatory [2].

Bone Marrow and Platelet Biology Research

As a known inhibitor of bone marrow fatty acid synthesis, this compound serves as an essential positive control for studying drug-induced thrombocytopenia linked to systemic ACC blockade[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

405.21647512 Da

Monoisotopic Mass

405.21647512 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P826WR56FI

Wikipedia

Pf-05175157

Dates

Last modified: 08-15-2023
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2: Pongcharoen B, Reutiwarangkoon C. The comparison of anterior knee pain in severe and non severe arthritis of the lateral facet of the patella following a mobile bearing unicompartmental knee arthroplasty. Springerplus. 2016 Feb 27;5:202. doi: 10.1186/s40064-016-1914-1. eCollection 2016. PubMed PMID: 27026898.
3: Churilla JR, Richardson MR, Pinkstaff SO, Fletcher BJ, Fletcher GF. Associations between heart failure and physical function in U.S. adults. QJM. 2016 Mar 29. pii: hcw042. [Epub ahead of print] PubMed PMID: 27026699.
4: Galić I, Mihanović F, Giuliodori A, Conforti F, Cingolani M, Cameriere R. Accuracy of scoring of the epiphyses at the knee joint (SKJ) for assessing legal adult age of 18 years. Int J Legal Med. 2016 Mar 30. [Epub ahead of print] PubMed PMID: 27025716.
5: Shimizu T, Fukuoka K, Takeda M, Iwasa T, Yoshida T, Horobin J, Keegan M, Vaickus L, Chavan A, Padval M, Nakagawa K. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2016 Mar 30. [Epub ahead of print] PubMed PMID: 27025608.
6: Smolyakov G, Formosa-Dague C, Severac C, Duval RE, Dague E. High speed indentation measures by FV, QI and QNM introduce a new understanding of bionanomechanical experiments. Micron. 2016 Mar 11;85:8-14. doi: 10.1016/j.micron.2016.03.002. [Epub ahead of print] PubMed PMID: 27023832.
7: Bayhan Z, Zeren S, Kocak FE, Kocak C, Akcılar R, Kargı E, Tiryaki C, Yaylak F, Akcılar A. Antiadhesive and anti-inflammatory effects of pirfenidone in postoperative intra-abdominal adhesion in an experimental rat model. J Surg Res. 2016 Apr;201(2):348-55. doi: 10.1016/j.jss.2015.11.033. Epub 2015 Nov 25. PubMed PMID: 27020818.
8: Bragança CA, Damm U, Baroncelli R, Massola Júnior NS, Crous PW. Species of the Colletotrichum acutatum complex associated with anthracnose diseases of fruit in Brazil. Fungal Biol. 2016 Apr;120(4):547-61. doi: 10.1016/j.funbio.2016.01.011. Epub 2016 Feb 2. PubMed PMID: 27020156.
9: Shanmugam K, Subburathinam K, Velayuthampalayam Palanisamy A. A Dynamic Probabilistic Based Broadcasting Scheme for MANETs. ScientificWorldJournal. 2016;2016:1832026. doi: 10.1155/2016/1832026. Epub 2016 Feb 25. PubMed PMID: 27019868.
10: Sikora J, Mielczarek-Palacz A, Kondera-Anasz Z. Association of the Precursor of Interleukin-1β and Peritoneal Inflammation-Role in Pathogenesis of Endometriosis. J Clin Lab Anal. 2016 Mar 28. doi: 10.1002/jcla.21944. [Epub ahead of print] PubMed PMID: 27018977.

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